2,5-Dimethylfuran

Biofuel Energy density Fuel formulation

Select 2,5-Dimethylfuran for applications where volumetric energy density and reaction specificity are critical. With a research octane number of 119 and an energy density of 31.5 MJ/L, DMF delivers a 40% improvement over ethanol, ensuring gasoline-comparable fuel economy without water affinity or phase separation issues. As the required diene for p-xylene synthesis, its unique 2,5-dimethyl substitution pattern is essential for the Diels–Alder-aromatization sequence; unsubstituted furan does not function here. Its distinct electrochemical oxidation behavior on platinum electrodes further precludes substitution with 2-methylfuran or furan in electrosynthesis workflows.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 625-86-5
Cat. No. B142691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylfuran
CAS625-86-5
Synonyms2,5-dimethylfuran
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C
InChIInChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3
InChIKeyGSNUFIFRDBKVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72.5° F (NTP, 1992)
Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylfuran (CAS 625-86-5) for Biofuel and Chemical Synthesis: Key Physical and Procurement Specifications


2,5-Dimethylfuran (DMF, C6H8O, MW 96.13 g/mol) is a heterocyclic furan derivative that functions as both a second-generation biofuel candidate and a versatile chemical building block . The compound exhibits a boiling point of 92–94°C at atmospheric pressure, a melting point of −62°C, density of approximately 0.90 g/cm³, and limited water solubility with miscibility in ethanol and organic solvents . DMF is produced via catalytic hydrogenation of biomass-derived intermediates such as 5-hydroxymethylfurfural (HMF) and has gained attention for its gasoline-comparable energy density and high research octane number [1].

Why 2,5-Dimethylfuran (CAS 625-86-5) Cannot Be Substituted by Generic Furan Derivatives or Ethanol in Performance-Critical Applications


Substitution of 2,5-dimethylfuran with structurally similar compounds such as 2-methylfuran, furan, or ethanol introduces measurable performance penalties across multiple dimensions. In biofuel applications, ethanol exhibits a 40% lower volumetric energy density and a boiling point 14–20°C lower than DMF, compromising fuel economy and vapor pressure specifications in spark-ignition engines [1]. In electrochemical and synthetic chemistry contexts, 2-methylfuran and furan display distinctly different oxidation behavior on platinum electrodes and differential reactivity in Diels–Alder cycloaddition pathways, precluding their direct interchange in reaction optimization workflows [2]. The combination of higher energy density, immiscibility with water, and elevated research octane number (RON = 119) renders DMF functionally non-substitutable by in-class alternatives when these parameters are design-critical [3].

Quantitative Differentiation Evidence for 2,5-Dimethylfuran (CAS 625-86-5) Versus Key Comparators


Volumetric Energy Density: 40% Higher Than Ethanol, Gasoline-Comparable Performance

2,5-Dimethylfuran (DMF) delivers a volumetric energy density of approximately 31.5 MJ/L, which is 40% higher than ethanol's 23.0 MJ/L [1]. On a mass basis, DMF provides 40% higher energy density than ethanol, and on a volumetric basis the advantage reaches 50% according to engine testing datasets [2]. The energy density of DMF is comparable to commercial gasoline (35.0 MJ/L), whereas ethanol falls significantly below this benchmark [3].

Biofuel Energy density Fuel formulation

Boiling Point: 14–20°C Higher Than Ethanol for Improved Volatility Control

2,5-Dimethylfuran exhibits a boiling point of 92–94°C at atmospheric pressure, which is approximately 14°C higher than ethanol's boiling point of 78°C [1]. More precise comparative measurements establish the difference at 20 K (20°C) higher than ethanol [2]. This elevated boiling point, combined with DMF's immiscibility with water, prevents atmospheric moisture absorption and phase separation issues that compromise ethanol-blended fuels [3].

Fuel volatility Vapor pressure Engine compatibility

Research Octane Number: RON 119 Exceeds Ethanol and Gasoline for Knock Resistance

2,5-Dimethylfuran possesses a research octane number (RON) of 119, which exceeds ethanol's RON of 110 and falls well above the commercial gasoline range of 90–100 [1]. This elevated octane rating permits higher compression ratio operation in spark-ignition engines without knocking, enabling improved fuel economy and thermal efficiency [2]. The RON advantage is quantified as +9 points over ethanol and +19–29 points over typical gasoline [1].

Octane rating Knock resistance Spark-ignition engine

Electrochemical Oxidation Behavior: Distinct Voltammetric Profile Versus Furan and 2-Methylfuran

Cyclic voltammetry on a rotating disk platinum electrode in acetonitrile reveals that the electrochemical oxidation behavior of 2,5-dimethylfuran is distinctly different from that of furan and 2-methylfuran, whereas 2-methylfuran exhibits behavior similar to furan [1]. This divergence arises from the electron-donating effects of the methyl substituents at both the 2- and 5-positions of the furan ring, which alter the oxidation mechanism and the nature of electrode-adsorbed products [2].

Electrochemistry Cyclic voltammetry Oxidation potential

Water Immiscibility: Eliminates Hygroscopic Contamination Versus Ethanol

2,5-Dimethylfuran is immiscible with water and does not absorb atmospheric moisture during storage, in direct contrast to ethanol which is fully miscible and hygroscopic [1]. This property prevents the water-induced phase separation that compromises ethanol-blended fuels and eliminates the need for specialized water-exclusion storage infrastructure [2]. The water solubility of DMF is characterized as 'slightly soluble' with a logP (o/w) value of 2.24, confirming its hydrophobic character relative to ethanol .

Fuel storage Water contamination Phase stability

Diels–Alder Reactivity for Renewable p-Xylene: 92% Yield Under Mild Conditions

2,5-Dimethylfuran undergoes Diels–Alder cycloaddition with acrylic acid to produce para-xylene, a high-volume petrochemical commodity, in 92% yield under relatively mild conditions (160°C, 10 bar) using Bi-BTC metal-organic framework catalysts [1]. The reaction proceeds with a low energy barrier of 47.3 kJ/mol and demonstrates remarkable versatility for furan derivatives including furan and 2-methylfuran, though optimization is specific to the DMF-acrylic acid pair [2]. Ethylene can also serve as the dienophile in DMF cycloaddition to p-xylene using H-Y zeolite catalysts [3].

Diels-Alder cycloaddition Renewable aromatics Biomass conversion

Validated Application Scenarios for 2,5-Dimethylfuran (CAS 625-86-5) Based on Quantitative Differentiation Evidence


High-Energy-Density Biofuel Blending for Spark-Ignition Engines

2,5-Dimethylfuran is preferentially selected over ethanol for gasoline blending applications where volumetric energy density is a critical performance metric. With an energy density of 31.5 MJ/L—40% higher than ethanol's 23.0 MJ/L—DMF delivers gasoline-comparable range and fuel economy without the phase separation and water absorption issues that limit ethanol blend ratios [1]. Its research octane number of 119 (vs ethanol's 110 and gasoline's 90–100) permits higher compression ratio operation with reduced knock propensity [2]. The boiling point of 92–94°C (14–20°C above ethanol) aligns more closely with gasoline distillation curves, improving cold-start and vapor pressure characteristics [3].

Renewable p-Xylene Production via Diels–Alder Cycloaddition

2,5-Dimethylfuran serves as the bio-based diene substrate for Diels–Alder cycloaddition with acrylic acid or ethylene to synthesize para-xylene, a key precursor for polyethylene terephthalate (PET) and terephthalic acid production. The reaction proceeds in 92% yield under mild conditions (160°C, 10 bar) with Bi-BTC MOF catalysts and a low energy barrier of 47.3 kJ/mol [1]. This route provides a renewable alternative to petroleum-derived p-xylene, and the 2,5-dimethyl substitution pattern is essential for the cycloaddition-aromatization sequence that unsubstituted furan cannot efficiently execute due to different regioselectivity and aromatization energetics [2].

Electroorganic Synthesis Requiring Distinct Oxidation Behavior

2,5-Dimethylfuran is the required substrate for electroorganic transformations where the oxidation mechanism must differ from that of furan and 2-methylfuran. Cyclic voltammetry studies on platinum electrodes in acetonitrile demonstrate that DMF exhibits distinctly different electrochemical behavior, whereas 2-methylfuran and furan display similar voltammetric profiles and electrode adsorption patterns [1]. This differentiation is attributed to the electron-donating effects of dual methyl substitution at the 2- and 5-positions, which alters the oxidation pathway and the nature of ring-opening products. For researchers developing electrochemically triggered chain reactions or furan-based electrosynthesis methodologies, substitution with mono-methylated or unsubstituted furans will yield different reaction outcomes [2].

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